molecular formula C29H21NO B094144 Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt CAS No. 17658-06-9

Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt

Cat. No. B094144
CAS RN: 17658-06-9
M. Wt: 399.5 g/mol
InChI Key: XYKMESYITRVGTA-UHFFFAOYSA-N
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Description

Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt, commonly known as PHTP, is a pyridinium-based compound that has gained significant attention in the scientific community due to its diverse biological activities. PHTP has been synthesized using various methods and has been studied extensively for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of PHTP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. PHTP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. PHTP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

PHTP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. PHTP has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Advantages And Limitations For Lab Experiments

PHTP has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on PHTP. These include the development of new synthesis methods, the investigation of its potential applications in various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of PHTP.

Synthesis Methods

PHTP can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with triphenylphosphine and pyridine in dichloromethane. The product is then purified using column chromatography to obtain a pure form of PHTP. Other methods of synthesis include the reaction of 4-hydroxybenzaldehyde with triphenylphosphine and pyridinium hydrochloride in ethanol.

Scientific Research Applications

PHTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. PHTP has been used in the development of various drugs and therapies, including cancer treatment and neuroprotection.

properties

CAS RN

17658-06-9

Product Name

Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate

InChI

InChI=1S/C29H21NO/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H

InChI Key

XYKMESYITRVGTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5

Other CAS RN

17658-06-9

Pictograms

Irritant

Origin of Product

United States

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